molecular formula C19H13ClO4 B5733363 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B5733363
M. Wt: 340.8 g/mol
InChI Key: MCIXXAILVOMKQO-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, also known as CPOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it has been suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has also been shown to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate. One area of interest is the development of more efficient synthesis methods for 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its derivatives. Another area of research is the investigation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate as a potential therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its potential applications in drug development.

Synthesis Methods

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate can be synthesized using a variety of methods, including the reaction of 6-chloro-2-hydroxy-4-phenylchromen-7-one with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain a pure form of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. In addition, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c20-15-8-14-13(11-4-2-1-3-5-11)9-18(21)23-16(14)10-17(15)24-19(22)12-6-7-12/h1-5,8-10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIXXAILVOMKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

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